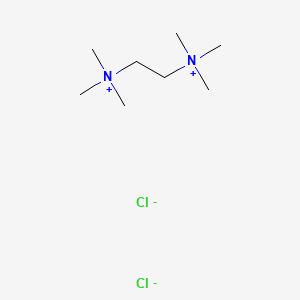
Ethylenebis(trimethylammonium) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride is a quaternary ammonium compound. It is known for its unique structure, which includes six methyl groups attached to the nitrogen atoms of an ethane-1,2-diamine backbone. This compound is often used in various chemical and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride typically involves the alkylation of ethane-1,2-diamine with methyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrogen halide formed during the reaction. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_4(\text{NH}_2)_2 + 6\text{CH}_3\text{X} \rightarrow \text{C}_2\text{H}_4(\text{N(CH}_3)_3)_2\text{X}_2 + 4\text{HX} ]
where X is a halide ion (e.g., Cl, Br).
Industrial Production Methods
On an industrial scale, the production of N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride involves continuous flow reactors to ensure efficient mixing and reaction control. The process is optimized to minimize by-products and maximize yield. The final product is purified through crystallization or distillation.
化学反応の分析
Types of Reactions
N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding hydroxide salt.
科学的研究の応用
N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: It is used in the production of disinfectants and antiseptics due to its antimicrobial properties.
作用機序
The mechanism by which N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride exerts its effects involves its interaction with negatively charged surfaces and molecules. The quaternary ammonium groups can disrupt cell membranes, leading to cell lysis. In chemical reactions, it acts as a catalyst by stabilizing transition states and intermediates, thereby lowering the activation energy.
類似化合物との比較
Similar Compounds
N1,N1,N2,N2-Tetramethylethane-1,2-diamine: This compound has four methyl groups instead of six and is used as a ligand in coordination chemistry.
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide: This compound has longer alkyl chains and is used in surfactant applications.
Uniqueness
N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride is unique due to its high degree of methylation, which enhances its solubility in organic solvents and its effectiveness as a phase transfer catalyst. Its structure also provides a higher charge density, making it more effective in disrupting cell membranes compared to less methylated analogs.
特性
CAS番号 |
23252-62-2 |
|---|---|
分子式 |
C8H22Cl2N2 |
分子量 |
217.18 g/mol |
IUPAC名 |
trimethyl-[2-(trimethylazaniumyl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C8H22N2.2ClH/c1-9(2,3)7-8-10(4,5)6;;/h7-8H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
CVJXNAGSDFWQFN-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)CC[N+](C)(C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



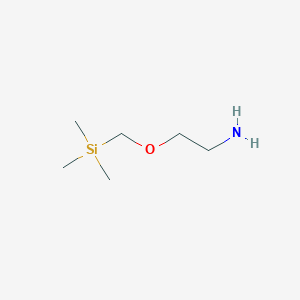

![5-methoxy-4-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4H-pyran-2-carboxamide](/img/structure/B13354452.png)
![2-isopropyl-N-[2-(1H-pyrrol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B13354468.png)
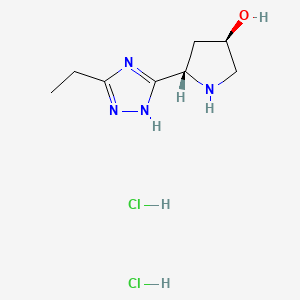
![3-[6-(3-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13354484.png)
![1-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B13354488.png)
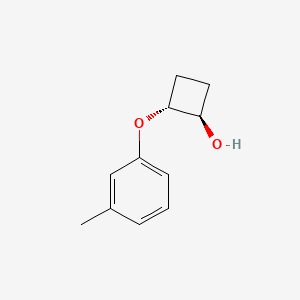
![Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B13354495.png)

![6-(4-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354502.png)
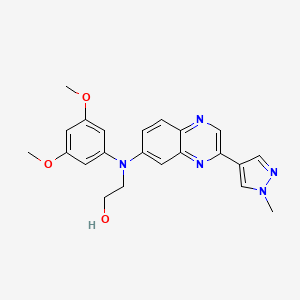
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B13354511.png)
